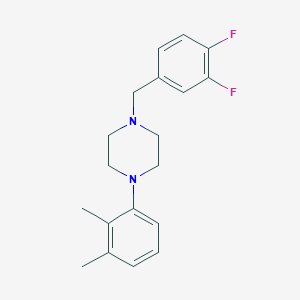

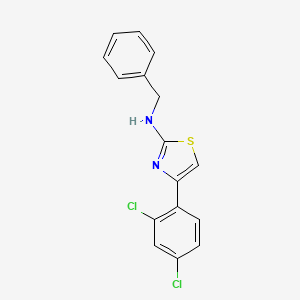

![molecular formula C18H13FO4 B5759235 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5759235.png)

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C18H13FO4 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities

Mechanism of Action

Target of Action

The primary targets of the compound “7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one” are currently unknown . The compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential interaction of this compound with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Biochemical Analysis

Biochemical Properties

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it interacts with carbonic anhydrase II, an enzyme that regulates pH and ion balance in tissues . These interactions suggest that this compound may have anti-inflammatory and pH-regulating properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it affects the expression of genes involved in oxidative stress response, thereby enhancing the antioxidant capacity of cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as COX-2 and carbonic anhydrase II, inhibiting their activity . This inhibition leads to a decrease in the production of pro-inflammatory mediators and a regulation of pH levels in tissues. Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular responses to oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects, as well as potential cytotoxicity in certain cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and antioxidant properties without significant toxicity . At higher doses, it may cause adverse effects such as liver toxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance the therapeutic outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or may be further processed and excreted. The compound also interacts with cofactors such as NADPH and glutathione, which play roles in its metabolic processing and detoxification .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic and oxidative stress responses . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 4-methyl-2H-chromen-2-one with 2-(2-fluorophenyl)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is studied for potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It may be used in the development of new materials or as a chemical intermediate in industrial processes.

Comparison with Similar Compounds

Similar Compounds

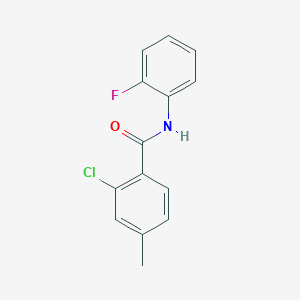

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.

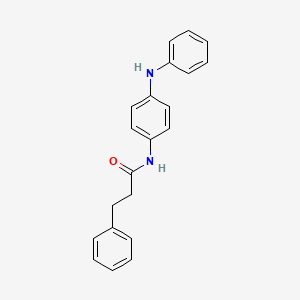

Vanoxerine: A piperazine derivative with multiple pharmacological activities, including dopamine reuptake inhibition.

Uniqueness

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is unique due to its chromen-2-one backbone, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of chromen-2-one with the fluorophenyl group, potentially offering a broader range of applications and activities.

Properties

IUPAC Name |

7-[2-(2-fluorophenyl)-2-oxoethoxy]-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO4/c1-11-8-18(21)23-17-9-12(6-7-13(11)17)22-10-16(20)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZWYZWSCBOMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5759154.png)

![4-ETHYL-5-METHYL-2-[(2-PHENOXYACETYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5759198.png)

![5-[(2,4-DIFLUOROPHENYL)METHOXY]-4,7-DIMETHYL-2H-CHROMEN-2-ONE](/img/structure/B5759208.png)

![3,4-dichloro-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B5759214.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5759229.png)

![4-[(mesityloxy)acetyl]morpholine](/img/structure/B5759232.png)

![3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl 2-furoate](/img/structure/B5759259.png)